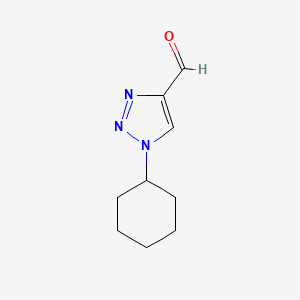![molecular formula C10H11N3O3 B2984899 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1374407-81-4](/img/structure/B2984899.png)
4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a type of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines includes two possible tautomeric forms: the 1H- and 2H-isomers . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-b]pyridines involve various synthetic methods . These methods are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridines can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Antiallergic Agents : Research on related compounds such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrates their antiallergic activity, highlighting the significance of substituents and structural variations for enhancing biological activity. The presence of isopropyl groups in particular positions has been shown to substantially increase antiallergic efficacy, underscoring the importance of structural optimization in the development of therapeutic agents (A. Nohara et al., 1985).
Library of Fused Pyridine-4-Carboxylic Acids : A study presented a Combes-type reaction methodology for generating a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines. This work emphasizes the versatility of such structures in combinatorial chemistry and their potential as scaffolds for developing novel therapeutic agents (D. Volochnyuk et al., 2010).
Biomedical Applications
Adenosine Receptor Inhibitors : Compounds such as 4-aminopyrazolo[3,4-b]pyridines have been synthesized and evaluated for their affinity toward adenosine receptors, demonstrating significant selectivity and potential as therapeutic agents. This research suggests the broad applicability of pyrazolo[3,4-b]pyridine derivatives in the development of receptor-targeted therapies (F. Manetti et al., 2005).
Antimycobacterial Activity : The synthesis and testing of pyridine- and pyrazinecarboxylic acid derivatives against Mycobacterium tuberculosis highlight the antimicrobial potential of compounds structurally related to 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. Such studies are crucial for developing new treatments for tuberculosis and other bacterial infections (M. Gezginci et al., 1998).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1H-pyrazolo[3,4-b]pyridine derivatives, such as 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, are often nuclear receptors . For instance, one derivative has been identified as a selective activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a ligand-dependent transcription factor that plays a crucial role in lipid and glucose metabolism, adipogenesis, and inflammation .
Mode of Action
Upon binding to the ligand-binding domain (LBD) of PPARα, the compound induces a conformational change in helix 12 of the LBD . This change organizes the activation function 2 (AF-2) surface, composed of helices 3, 4, 5, and 12, to accommodate a transcriptional coactivator . This interaction enhances the binding of γ-aminobutyric acid (GABA), a neurotransmitter, to the GABA specific receptors .
Biochemical Pathways
The activation of PPARα by the compound influences several biochemical pathways. It enhances the transcription of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . The exact downstream effects depend on the specific target genes activated and the cellular context.
Pharmacokinetics
One study reported good uptake at the tumor site for a related compound . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context and the genes activated by PPARα. For instance, in the context of cancer, one derivative showed high anti-cancer activity against HepG2 and HCT-116 cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis often requires an inert atmosphere and specific temperature conditions . The cellular environment, including the presence of other signaling molecules and the cell’s metabolic state, can also influence the compound’s action.
Properties
IUPAC Name |
3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-4(2)5-3-6(10(15)16)11-8-7(5)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGQOKSYHUKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C(=O)NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)


![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)
